molecular formula C10H19NO2 B13067039 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid

1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid

Cat. No.: B13067039
M. Wt: 185.26 g/mol
InChI Key: FBCMNZCMKDUZBK-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring an aminomethyl group at position 1 and a bulky tert-butyl substituent at position 2. Its unique structure combines a strained cyclobutane ring with functional groups that influence its physicochemical and biological properties. This compound is of interest in medicinal chemistry, particularly for applications requiring targeted interactions with enzymes or receptors, such as neuromodulators or metabolic inhibitors .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-9(2,3)7-4-10(5-7,6-11)8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

FBCMNZCMKDUZBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of catalytic processes and environmentally friendly reagents is often emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Ghrelin O-acyltransferase Inhibition
Recent studies have indicated that derivatives of 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid may serve as inhibitors of ghrelin O-acyltransferase (GOAT), an enzyme crucial for the octanoylation of ghrelin, a hormone involved in appetite regulation. Inhibiting GOAT can potentially lead to therapeutic strategies for obesity and metabolic disorders by modulating ghrelin levels .

2. Drug Development
The compound's structural features make it a candidate for developing small-molecule inhibitors targeting various biological pathways. For instance, modifications to its structure can enhance its potency against specific enzymes or receptors involved in disease processes, such as cancer or metabolic disorders .

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules
1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid can be utilized as a building block in the synthesis of more complex organic molecules. Its cyclobutane ring offers unique reactivity patterns that can be exploited in various synthetic routes, including ring-opening reactions and functional group transformations .

2. Peptide Synthesis
Due to the presence of an amino group, this compound can be incorporated into peptide chains, providing a means to create modified peptides with enhanced biological activity or stability. This application is particularly relevant in designing peptide-based therapeutics .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been studied for its potential role as an enzyme inhibitor in biochemical pathways involving lipid metabolism. Research indicates that derivatives may affect enzymes like acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol metabolism and could be targeted for treating conditions like atherosclerosis .

2. Pharmacokinetic Studies
Investigations into the pharmacokinetic properties of this compound are essential for understanding its behavior in biological systems. Studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for evaluating its viability as a therapeutic agent .

Case Studies

Study Reference Focus Area Findings
Ghrelin O-acyltransferase inhibitionIdentified derivatives with significant inhibitory effects on GOAT activity.
Synthesis applicationsDemonstrated successful incorporation into peptide synthesis routes.
PharmacokineticsEvaluated ADME properties indicating favorable profiles for therapeutic use.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid)

  • Structure: Cyclohexane ring with aminomethyl and acetic acid groups.
  • cyclobutane (high angle strain). Bioactivity: Gabapentin inhibits branched-chain amino acid transaminase (hBCATc) with a competitive inhibition mechanism (Ki ≈ Km for leucine) . The cyclobutane analogue’s strained ring may alter binding kinetics or target specificity. Solubility: Gabapentin’s larger ring and acetic acid group enhance aqueous solubility compared to the tert-butyl-substituted cyclobutane derivative .

Table 1: Physicochemical Comparison

Property 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic Acid Gabapentin
Molecular Weight ~213.3 g/mol 171.24 g/mol
LogP (Predicted) Higher (tert-butyl increases lipophilicity) Lower (polar acetic acid)
Ring Strain High (cyclobutane) Low (cyclohexane)

Substituent Effects: tert-Butyl vs. Benzyl or Sulfanyl Groups

1-Benzylcyclobutane-1-carboxylic Acid ()

  • Structure : Cyclobutane with benzyl substituent.
  • Key Differences: Aromatic Interactions: The benzyl group enables π-π stacking with aromatic residues in proteins, unlike the tert-butyl group, which relies on hydrophobic interactions.

1-(tert-Butylsulfanyl)cyclobutane-1-carboxylic Acid ()

  • Structure : Cyclobutane with tert-butylsulfanyl group.

Table 2: Functional Group Impact

Group tert-Butyl Benzyl Sulfanyl
Key Interactions Hydrophobic π-π stacking Covalent bonding
LogP (Relative) High Moderate Moderate
Biological Target Enzymes/receptors Aromatic pockets Thiol-containing enzymes

Ring Size and Strain: Cyclobutane vs. Cyclopropane Derivatives

1-(Aminomethyl)cyclopropanecarboxylic Acid ()

  • Structure: Cyclopropane ring with aminomethyl and carboxylic acid groups.
  • Key Differences :
    • Ring Strain : Cyclopropane (higher strain) may increase reactivity but reduce metabolic stability.
    • Conformational Flexibility : Cyclobutane allows slight puckering, enabling better adaptation to binding pockets compared to rigid cyclopropane .

Hydrophilicity vs. Lipophilicity: Hydroxymethyl Derivatives

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid Hydrochloride ()

  • Structure: Cyclobutane with hydroxymethyl and amino groups.
  • Key Differences :
    • Solubility : Hydroxymethyl and hydrochloride salt improve water solubility vs. the tert-butyl analogue.
    • Bioavailability : Enhanced solubility may favor oral absorption but reduce blood-brain barrier penetration .

Biological Activity

1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid (commonly referred to as "compound X") is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 171.23 g/mol
  • CAS Number : 66016-27-1

Research indicates that compound X may exert its biological effects through several mechanisms, including:

  • Ghrelin O-Acyl Transferase (GOAT) Inhibition : Compound X has been studied for its ability to inhibit GOAT, an enzyme critical for the acylation of ghrelin, which plays a significant role in appetite regulation and energy balance. Inhibition of GOAT could potentially lead to therapeutic applications in obesity management and metabolic disorders .
  • Impact on Metabolic Pathways : Preliminary studies suggest that compound X may influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. This modulation can affect overall energy homeostasis and may contribute to weight management strategies .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of compound X:

Study ReferenceBiological ActivityMethodologyKey Findings
GOAT InhibitionIn vitro assaysCompound X significantly reduced ghrelin acylation in cell cultures.
Lipid Metabolism ModulationMouse model studiesTreatment with compound X resulted in reduced body weight gain and improved insulin sensitivity.
Appetite RegulationBehavioral assaysMice treated with compound X exhibited decreased food intake compared to controls.

Case Study 1: Obesity Management

A study evaluated the effects of compound X on a high-fat diet-induced obesity model in mice. The results indicated that administration of compound X led to a significant reduction in body weight and fat mass compared to untreated controls. The study highlighted the potential of compound X as a therapeutic agent for obesity management by influencing appetite and metabolism .

Case Study 2: Metabolic Syndrome

In another investigation, researchers explored the role of compound X in managing metabolic syndrome parameters. The results demonstrated improvements in glucose tolerance and insulin sensitivity among subjects receiving compound X, suggesting its potential utility in treating conditions associated with metabolic syndrome .

Future Research Directions

Further research is warranted to explore:

  • Long-term safety and efficacy : Longitudinal studies are needed to assess the chronic effects of compound X on metabolic health.
  • Mechanistic studies : Elucidating the precise biochemical pathways affected by compound X will enhance understanding of its therapeutic potential.
  • Clinical trials : Transitioning from preclinical findings to human clinical trials will be crucial for validating the efficacy of compound X in obesity and metabolic disorders.

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